

1,3-Dinitropyrene in Diesel Exhaust Particles: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dinitropyrene

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This technical guide provides a comprehensive overview of **1,3-dinitropyrene** (1,3-DNP), a highly mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon found in diesel exhaust particles. This document synthesizes key data on its concentration, outlines the experimental protocols for its analysis, and illustrates its metabolic activation pathways.

Quantitative Data Summary

1,3-Dinitropyrene is formed during the combustion process in diesel and gasoline engines through the nitration of pyrene, first to 1-nitropyrene and then further to various dinitropyrenes. [1][2] Its concentration in diesel exhaust particulate matter (DEP) can vary significantly depending on engine type, operating conditions, and fuel composition. The following tables summarize the reported concentrations of 1,3-DNP in various matrices.

Matrix	Concentration Range	Notes	Reference
Diesel Engine Exhaust Particles	Up to 1600 pg/mg	A variety of tests on diesel engine emissions were performed in the 1980s.	[1]
Diesel Engine Exhaust Particles	64-67 pg/mg	From idling diesel engines.	[1]
Gasoline Engine Exhaust Particles	64-67 pg/mg	From idling gasoline engines.	[1]
Airborne Particulate Matter (Ambient Air)	0.1–10 ng/g	[1]	
Airborne Particulate Matter (Tokyo, Japan)	Up to 56.2 pg/mg	[1]	
Air (Tokyo, Japan)	Up to 4.7 pg/m ³	[1]	
Emissions from Kerosene Heaters	0.53 ± 0.59 pg/mg	In the particulate extract.	[1]
Emissions from Gas Burners	0.6 pg/mg	In the particulate extract.	[1]

Relative Abundance of **1,3-Dinitropyrene**

Comparison	Ratio/Percentage	Notes	Reference
Relative to 1-Nitropyrene in Diesel Exhaust	0.1–10%	[1]	
Relative to 1-Nitropyrene in Gasoline Exhaust	0.1–10%	[1]	
Relative to 1-Nitropyrene in Airborne Particulate Matter	~1%	[1]	
Ratio to 1-Nitropyrene in Idling Diesel Engine Exhaust	0.5%	[1]	
Ratio to 1-Nitropyrene in Idling Gasoline Engine Exhaust	14%	[1]	

Experimental Protocols

The analysis of **1,3-dinitropyrene** in diesel exhaust particles involves several key steps, from sample collection and extraction to sophisticated analytical detection.

Sample Collection and Preparation

- **Particulate Matter Collection:** Diesel exhaust particulate matter is typically collected on filters, such as Teflon-impregnated glass fiber filters.[3]
- **Extraction:** The collected particulate matter is extracted with a suitable organic solvent. Dichloromethane is a commonly used solvent for extracting nitroarenes from particulate matter.[4] The resulting solution is often referred to as a diesel particle extract (DPE).[5]

Chromatographic Separation and Quantification

A common analytical approach involves high-performance liquid chromatography (HPLC) for separation, often coupled with a sensitive detection method.

- Pre-fractionation: The crude extract can be pre-fractionated using silica HPLC to isolate the nitro-PAH fraction.[3]
- Analytical Separation: An analytical HPLC system equipped with specialized columns (e.g., NPpak-P for pretreatment and NPpak for separation) is used for the separation of 1,3-DNP from other components in the extract.[6] Gradient elution with solvents like methanol and water is often employed.[6]
- Detection:
 - UV and Fluorescence Detection: HPLC systems can be equipped with UV and fluorescence detectors for the identification and quantification of nitroarenes.[6] An on-line reduction system can be used to enhance the fluorescence signal, providing higher selectivity and sensitivity, with detection limits for nitropyrenes reported to be less than 1 pg.[6]
 - Gas Chromatography-Mass Spectrometry (GC-MS): For highly sensitive and specific detection, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or negative ion chemical ionization-mass spectrometry (GC-NICI-MS) can be utilized.[4][7]
 - Electron Capture Gas Chromatography: This technique has been used for the analysis of dinitropyrene isomers, with on-column injection improving recovery rates.[3]

Mutagenicity and Metabolic Activation

1,3-Dinitropyrene is a potent mutagen, and its genotoxicity is a result of its metabolic activation to reactive intermediates that can bind to DNA, forming adducts.[8][9]

Mutagenicity Assays

The mutagenic potential of 1,3-DNP has been demonstrated in various in vitro and in vivo assays:

- **Bacterial Assays:** 1,3-DNP is a potent mutagen in bacterial systems like *Salmonella typhimurium* strain TA98.[1] The dinitropyrenes are among the most potent mutagens ever tested in the *Salmonella typhimurium* reversion assay.[3]
- **Mammalian Cell Assays:** Genotoxicity has also been observed in mammalian cell lines, including the induction of chromosomal aberrations in Chinese hamster lung cells and micronuclei in various rat, mouse, hamster, and human cell lines.[9]

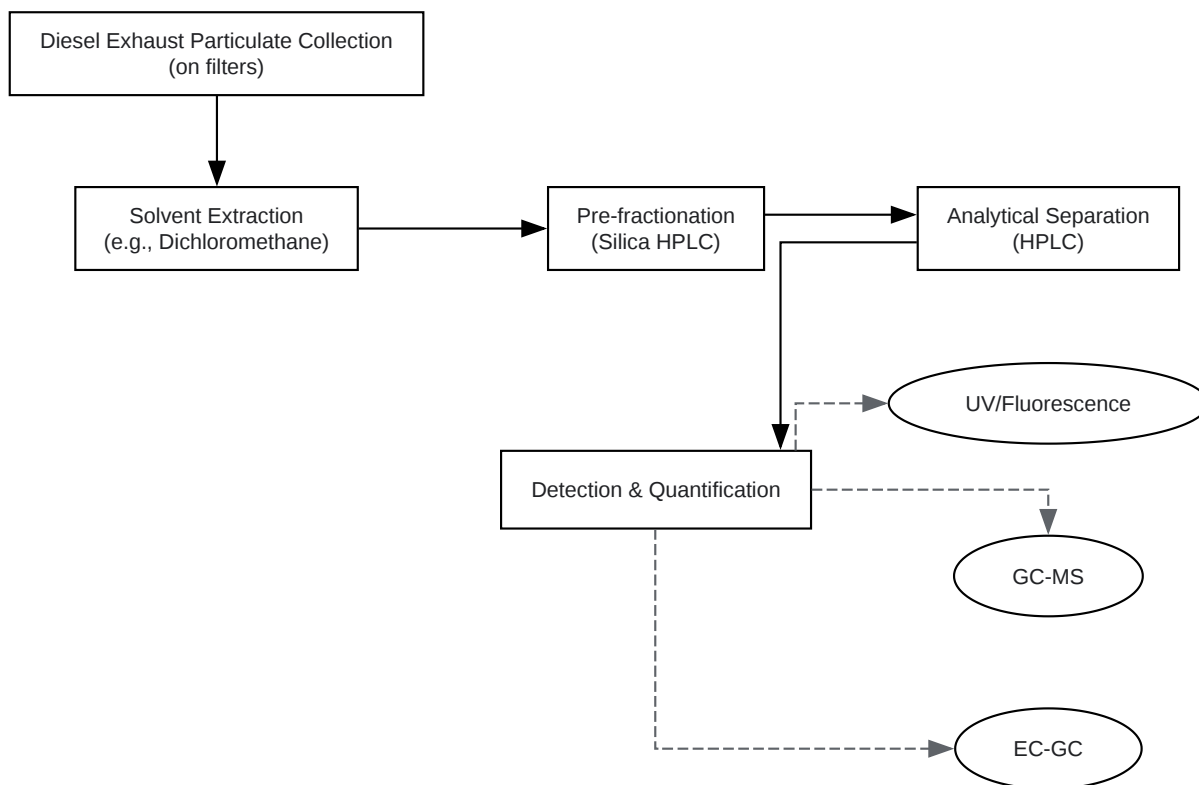
Metabolic Activation Pathway

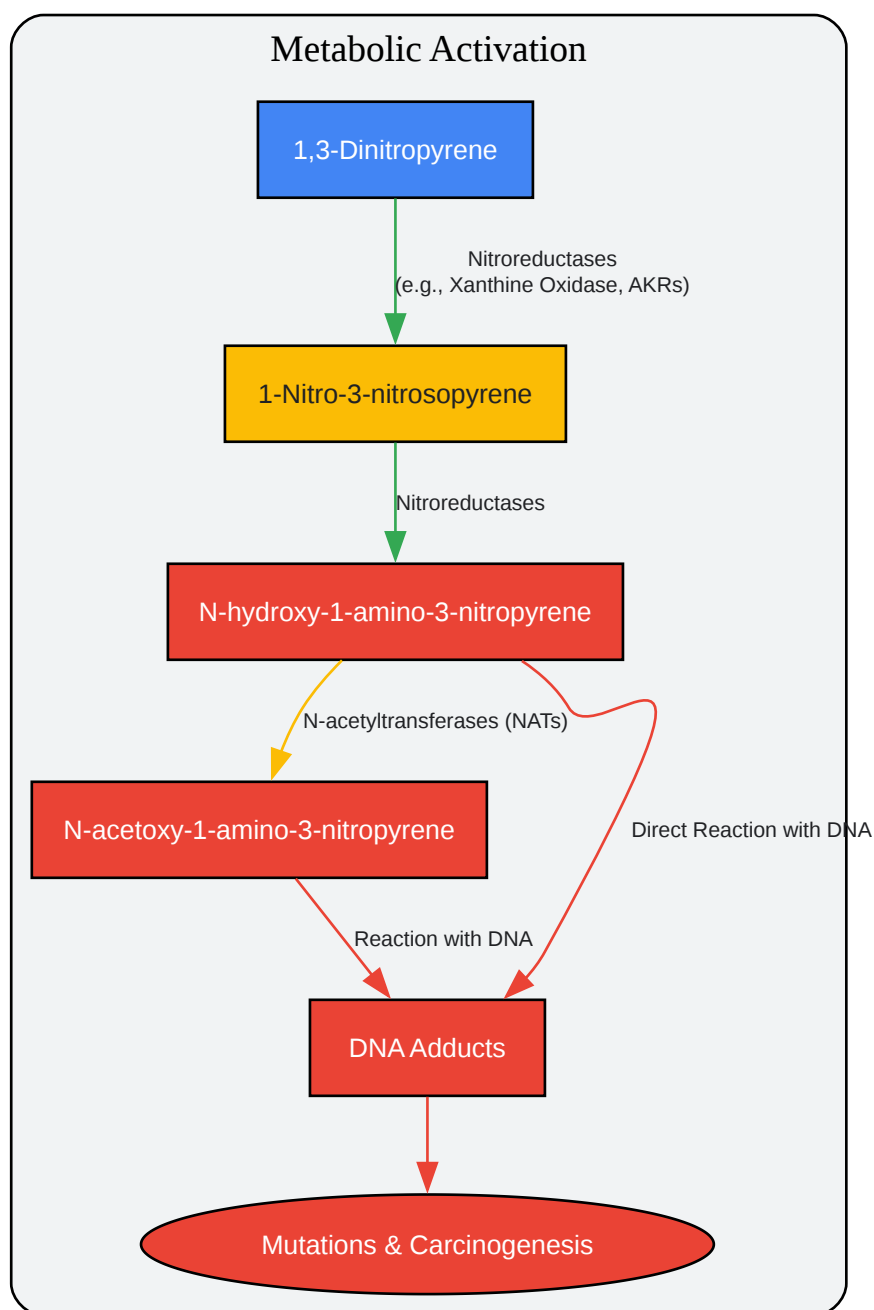
The metabolic activation of dinitropyrenes is a multi-step process involving nitroreduction.

- **Nitroreduction:** The process is initiated by the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine intermediate.[8] This reduction can be catalyzed by various cytosolic and microsomal nitroreductases, such as xanthine oxidase and aldo-keto reductases (AKR1C1-AKR1C3).[8][10][11]
- **Esterification:** In some biological systems, particularly in bacteria and certain mammalian cells, the N-hydroxy arylamine intermediate can undergo further activation through O-acetylation by N-acetyltransferases (NATs), forming a highly reactive N-acetoxy arylamine.[8]
- **DNA Adduct Formation:** The ultimate carcinogenic electrophiles, such as the N-hydroxy arylamine or N-acetoxy arylamine, can then react with DNA, primarily with guanine bases, to form DNA adducts.[8] These adducts can lead to mutations and initiate the process of carcinogenesis.

Visualizations

Experimental Workflow for 1,3-DNP Analysis





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